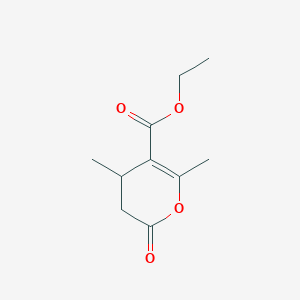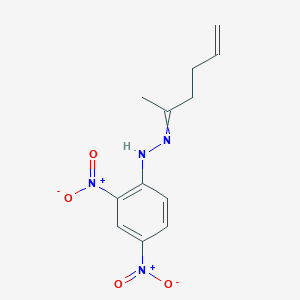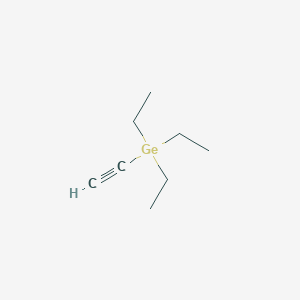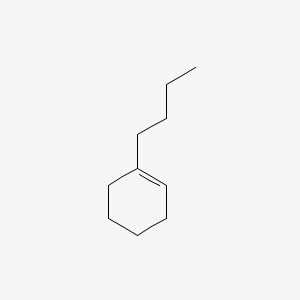![molecular formula C12H28O2S2Sn B14737512 Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis- CAS No. 3026-81-1](/img/structure/B14737512.png)
Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is a chemical compound with the molecular formula C14H30O2S2Sn It is a derivative of ethanol where the hydrogen atoms are replaced by a dibutylstannylene group and thio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- typically involves the reaction of dibutyltin dichloride with thiol-containing ethanol derivatives. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction. The general reaction scheme can be represented as follows:
Bu2SnCl2+2HSCH2CH2OH→Bu2Sn(SCH2CH2OH)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dibutylstannylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- involves its interaction with various molecular targets. The dibutylstannylene group can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The thio groups can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’-[(1-methylethylidene)bis(thio)]bis-
- Ethanol, 2,2’-[(propane-2,2-diylbis(sulfanediyl))diethanol]
Uniqueness
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
3026-81-1 |
|---|---|
Formule moléculaire |
C12H28O2S2Sn |
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
2-[dibutyl(2-hydroxyethylsulfanyl)stannyl]sulfanylethanol |
InChI |
InChI=1S/2C4H9.2C2H6OS.Sn/c2*1-3-4-2;2*3-1-2-4;/h2*1,3-4H2,2H3;2*3-4H,1-2H2;/q;;;;+2/p-2 |
Clé InChI |
ZFWGNAOKHGCBSE-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SCCO)SCCO |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


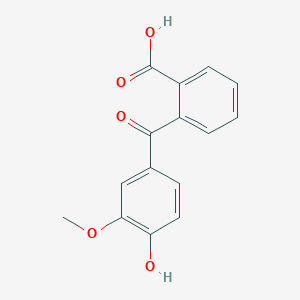

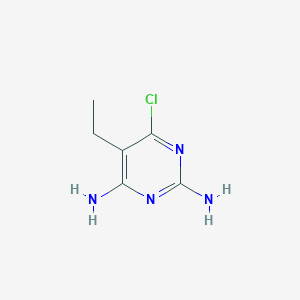
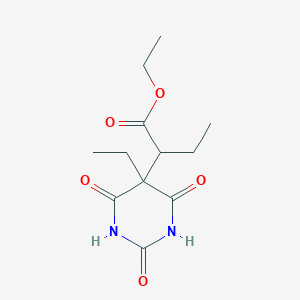
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
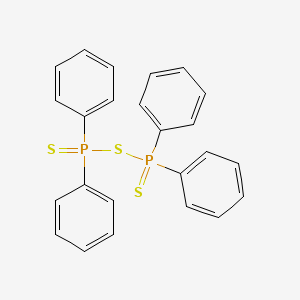
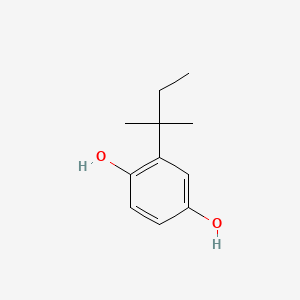
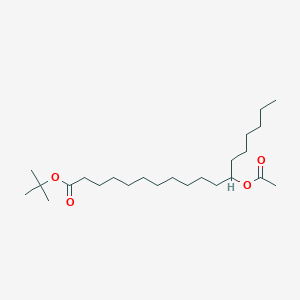
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
